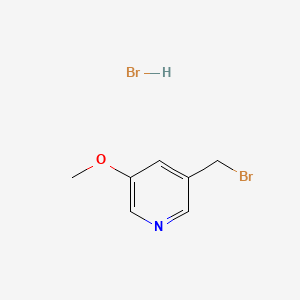

![molecular formula C12H13ClN2O3 B2605646 4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride CAS No. 1318776-59-8](/img/structure/B2605646.png)

4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

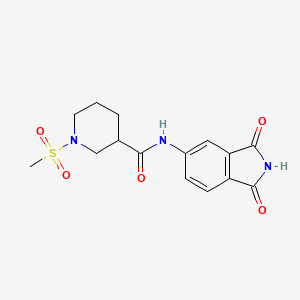

“4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride” is a chemical compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.7 . It is a powder in physical form .

Synthesis Analysis

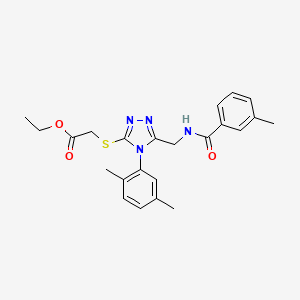

The synthesis of imidazole compounds, which include “4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride”, can be achieved through various methods. One common method is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular structure of “4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride” consists of an imidazole ring attached to a benzoic acid group via a methoxy bridge . The imidazole ring contains two nitrogen atoms, one of which bears a methyl group .Physical And Chemical Properties Analysis

“4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

DNA Interaction and Fluorescent Staining

- DNA Minor Groove Binding : Certain derivatives, such as those related to Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded B-DNA, specifically AT-rich sequences. These compounds are widely used for fluorescent DNA staining in cell biology, enabling chromosome and nuclear staining, and analysis of DNA content values through flow cytometry. Such applications are pivotal in plant cell biology and offer a foundation for rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antimicrobial and Environmental Studies

- Environmental Persistence and Impact : Studies on compounds structurally related to parabens, which are esters of para-hydroxybenzoic acid, highlight their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively remove them from wastewater, they persist in low concentrations in effluents and are ubiquitous in surface water and sediments. This research indicates the environmental impact of such compounds and the need for further studies on their toxicity (Haman et al., 2015).

Pharmacological Applications

- Medicinal Perspectives of Derivatives : Benzimidazole and its derivatives play a crucial role in medicinal chemistry, exhibiting a wide range of pharmacological functions including antimicrobial, antiviral, antidiabetic, anti-cancer, and more. This diversity underscores the significance of such compounds in drug development and the potential for new therapeutic agents (Vasuki et al., 2021).

Synthetic and Chemical Properties

- Synthetic Utilities : The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines demonstrates the chemical versatility and utility of such compounds. These processes involve a variety of reactions, showcasing the importance of benzimidazole and related compounds in synthetic organic chemistry and their applications across various chemical domains (Ibrahim, 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding . These interactions can lead to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Propiedades

IUPAC Name |

4-[(1-methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c1-14-7-6-13-11(14)8-17-10-4-2-9(3-5-10)12(15)16;/h2-7H,8H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPGYULJNQWPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1COC2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2605564.png)

![4-{[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2605566.png)

![7-(4-fluorophenyl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2605573.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2605581.png)